

2-Chlorobenzyl chloride CAS number and properties

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Compound of Interest

Compound Name: 2-Chlorobenzyl chloride

Cat. No.: B1173229

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An In-depth Technical Guide to **2-Chlorobenzyl Chloride**

CAS Number: 611-19-8

Overview

2-Chlorobenzyl chloride, also known as α ,2-Dichlorotoluene, is a significant chemical intermediate with the CAS number 611-19-8.^[1] It is a colorless liquid characterized by a pungent odor.^[2] This compound serves as a fundamental building block in the synthesis of a wide range of organic molecules.^[3] Its utility stems from the dual reactivity conferred by the chloromethyl group, which is susceptible to nucleophilic substitution, and the chloro-substituted aromatic ring.^{[4][5]} This reactivity makes it invaluable in the pharmaceutical, agrochemical, and dye industries.^{[3][4]} In the pharmaceutical sector, it is a key precursor for numerous Active Pharmaceutical Ingredients (APIs) and heterocyclic compounds.^{[5][6]} For the agrochemical industry, it is essential for producing pesticides and herbicides, such as Clomazone.^[4] Furthermore, it is used in the manufacturing of various dyes and pigments.^{[4][7]}

Chemical and Physical Properties

2-Chlorobenzyl chloride is a dense liquid that is insoluble or does not mix well with water.^[2] ^{[8][9]} It is, however, moisture-sensitive and reacts slowly with water to produce hydrogen chloride.^{[2][10][11]}

Table 1: Physical and Chemical Properties of **2-Chlorobenzyl Chloride**

Property	Value	Source(s)
CAS Number	611-19-8	[1] [12]
Molecular Formula	C ₇ H ₆ Cl ₂	[1] [2] [12]
Molecular Weight	161.03 g/mol	[1] [2]
Appearance	Colorless liquid with a pungent odor	[2] [13]
Boiling Point	213-214 °C	[3] [12]
Melting Point	-13 °C to -17 °C	[2] [12] [14]
Density	1.274 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.559	[3]
Vapor Pressure	3 mmHg at 84 °C	[15]
Vapor Density	5.5 (air = 1)	[2] [8]
Flash Point	82 °C to 91 °C (closed cup)	[2] [14]
Solubility	Insoluble in water	[2] [9]
LogP	3.32	[2]
SMILES String	ClCc1ccccc1Cl	[15]

| InChI Key | BASMANVIUSSIIM-UHFFFAOYSA-N |[\[15\]](#) |

Synthesis of 2-Chlorobenzyl Chloride

The primary industrial synthesis of **2-chlorobenzyl chloride** involves the free-radical chlorination of 2-chlorotoluene.[\[16\]](#) This reaction selectively targets the methyl group (the α -position) for chlorination. The initiation of this free-radical chain reaction can be achieved photochemically (using UV light) or with chemical radical initiators.[\[16\]](#)

Experimental Protocol: Photochemical Chlorination of 2-Chlorotoluene

This method utilizes ultraviolet (UV) light to initiate the homolytic cleavage of chlorine gas, generating the chlorine radicals necessary for the reaction to proceed.[16][17]

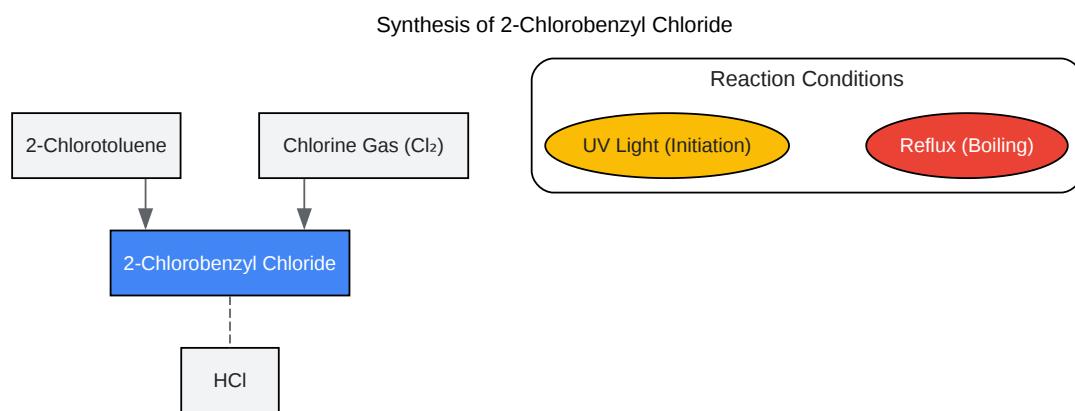
- Materials and Equipment:

- 2-Chlorotoluene
- Gaseous chlorine (dried)
- Concentrated sulfuric acid (for drying chlorine)
- Sodium hydrogen carbonate
- Three-necked flask
- Mercury immersion lamp or 500-watt photolamp
- Gas inlet tube and gas washing bottles
- Efficient reflux condenser
- Heating bath
- Fractional distillation apparatus (e.g., 20-cm Vigreux column)

- Procedure:

- Setup: Assemble the three-necked flask with the reflux condenser, gas inlet tube, and UV lamp. The chlorine gas supply should be passed through a wash bottle containing concentrated sulfuric acid for drying.[17]
- Reaction: Add 2-chlorotoluene to the reaction flask and heat it to its boiling point to achieve reflux.[16][17]
- Initiation: Once refluxing, turn on the UV lamp and introduce a vigorous stream of dried chlorine gas through the gas inlet tube.[16][17]

- Monitoring: The reaction is monitored to ensure no unreacted chlorine gas escapes the condenser. Chlorination is continued until a calculated weight increase is achieved or the boiling point of the liquid reaches an empirically determined temperature, typically around 205°C.[16][17]
- Work-up: After the reaction is complete, allow the mixture to cool. Neutralize any residual dissolved HCl by adding a small amount of sodium hydrogen carbonate.[16][17]
- Purification: The crude product is purified by fractional distillation under vacuum. A second distillation can be performed to achieve higher purity. The expected yield is approximately 85%. [16][17]



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*Photochemical synthesis of **2-chlorobenzyl chloride**.*

Experimental Protocol: Chemically Initiated Chlorination

This method uses a chemical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and sulfuryl chloride (SO_2Cl_2) as the chlorinating agent.[17]

- Materials and Equipment:
 - 2-Chlorotoluene
 - Sulfuryl chloride (SO_2Cl_2)
 - Benzoyl peroxide or AIBN
 - Round-bottom flask with reflux condenser and drying tube (calcium chloride)

- Procedure:

- Setup: In a round-bottom flask, combine 2-chlorotoluene and sulfuryl chloride, typically in a 1.2:1 molar ratio.[16][17]
- Initiation: Add a catalytic amount of benzoyl peroxide or AIBN (approx. 0.002 moles per mole of sulfuryl chloride).[16][17]
- Reaction: Heat the mixture to boiling. To maintain a steady reaction rate, add the same amount of initiator at one-hour intervals.[16][17]
- Monitoring: Continue refluxing for 8-10 hours or until the evolution of sulfur dioxide and HCl gas ceases.[16][17]
- Work-up and Purification: Allow the mixture to cool, wash with water, dry with magnesium sulfate, and purify by fractional distillation. The expected yield is approximately 75%. [17]

Key Reactions and Applications

2-Chlorobenzyl chloride is a versatile intermediate primarily used in nucleophilic substitution reactions where the benzylic chloride is displaced.[4]

Synthesis of 2-Chlorobenzaldehyde

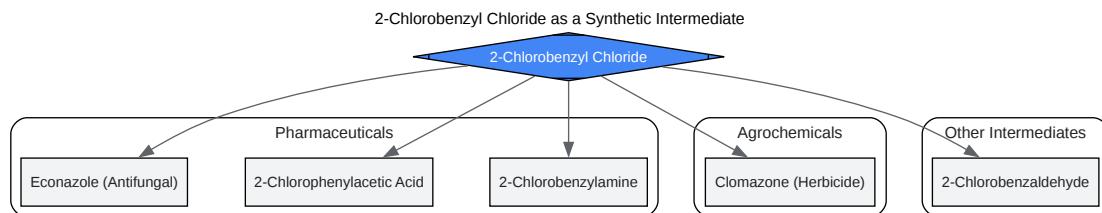
2-Chlorobenzyl chloride can be further chlorinated to ortho-chlorobenzyl dichloride, which is then hydrolyzed to produce 2-chlorobenzaldehyde, an important intermediate for pharmaceuticals and dyes.[18]

- Experimental Protocol: Hydrolysis of ortho-chlorobenzyl dichloride
 - Reaction Setup: In a three-necked flask equipped with a stirrer and thermometer, place 500g of concentrated sulfuric acid and 250g of freshly distilled ortho-chlorobenzyl dichloride (prepared from **2-chlorobenzyl chloride**).[\[19\]](#)
 - Hydrolysis: Stir the mixture vigorously to form an emulsion. A large amount of hydrogen chloride gas will evolve, and the temperature will drop.[\[19\]](#)
 - Heating: Once the initial gas evolution subsides, heat the flask for 12 hours at 30-40°C until gas evolution ceases completely.[\[19\]](#)
 - Work-up: Pour the reaction mixture into cold water. Separate the oily layer, wash it with a dilute sodium carbonate solution, and then with water.[\[19\]](#)
 - Purification: The crude product is purified by steam distillation to yield 2-chlorobenzaldehyde.[\[19\]](#)

Role as a Synthetic Intermediate

The compound is a crucial starting material for various products:

- Agrochemicals: It is a precursor in the synthesis of the herbicide Clomazone.[\[4\]](#)
- Pharmaceuticals: It is used to synthesize antifungal agents like Econazole and as an intermediate for 2-chlorophenylacetic acid and 2-chlorobenzylamine.[\[3\]](#)[\[5\]](#)
- Dyes and Pigments: It is employed in the manufacturing of various colorants.[\[4\]](#)



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*Role of **2-chlorobenzyl chloride** in chemical synthesis.*

Safety and Handling

2-Chlorobenzyl chloride is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[8][20] It is a lachrymator and causes irritation to the eyes, skin, and respiratory tract.[2][8][21]

Table 2: Hazard Classifications for **2-Chlorobenzyl Chloride**

Hazard Statement	Classification	Source(s)
H302: Harmful if swallowed	Acute Toxicity, Oral (Category 4)	[2] [20]
H312: Harmful in contact with skin	Acute Toxicity, Dermal (Category 4)	[2] [20]
H332: Harmful if inhaled	Acute Toxicity, Inhalation (Category 4)	[2] [20]
H315: Causes skin irritation	Skin Irritation (Category 2)	[2] [20]
H317: May cause an allergic skin reaction	Skin Sensitization (Category 1)	[2] [20]
H319: Causes serious eye irritation	Eye Irritation (Category 2)	[2] [20]
H335: May cause respiratory irritation	STOT - Single Exposure (Category 3)	[2] [20]

| H410: Very toxic to aquatic life with long lasting effects | Aquatic Hazard, Chronic (Category 1)
|[[20](#)] |

- Handling: Use only in a well-ventilated area or fume hood.[\[21\]](#)[\[22\]](#) Avoid all personal contact, including inhalation of vapors.[\[8\]](#)[\[21\]](#) Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a respirator with a suitable filter (e.g., type ABEK).[\[22\]](#) Wash hands thoroughly after handling.[\[22\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, alcohols, and amines.[\[8\]](#)[\[10\]](#)[\[22\]](#) Keep containers tightly closed and protected from moisture and heat.[\[13\]](#)[\[22\]](#)
- First Aid:
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[\[2\]](#)[\[22\]](#)

- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[2][22]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[21][22]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][21][22]

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